In Vitro HDAC6 Inhibition Potency of Hdac6-IN-50 Compared to Tubastatin A and Nexturastat A
Hdac6-IN-50 demonstrates a potent IC50 of 35 nM against HDAC6 in a cell-free enzymatic assay [1]. This potency is comparable to the well-established HDAC6 inhibitor Tubastatin A (IC50 = 15 nM) [2] but is approximately 7-fold less potent than Nexturastat A (IC50 = 5.02 nM) [3]. The data confirms Hdac6-IN-50 as a robust HDAC6 inhibitor suitable for studies where nanomolar-range inhibition is required.
| Evidence Dimension | HDAC6 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | Tubastatin A: 15 nM; Nexturastat A: 5.02 nM |
| Quantified Difference | Hdac6-IN-50 is 2.3-fold less potent than Tubastatin A; 7.0-fold less potent than Nexturastat A |
| Conditions | Cell-free enzymatic assay; recombinant human HDAC6 enzyme |
Why This Matters
This establishes Hdac6-IN-50's place within the known potency spectrum of established HDAC6 chemical probes, allowing researchers to benchmark its activity and select the appropriate tool for their experimental window.
- [1] Mireia Toledano-Pinedo, et al. Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegenerative Diseases. J Med Chem. 2024 Sep 26;67(18):16533-16555. View Source
- [2] NCATS Inxight Drugs. Tubastatin A Drug Profile. View Source
- [3] Bergman JA, et al. Selective histone deacetylase 6 inhibitors bearing substituted urea linkers inhibit melanoma cell growth. J Med Chem. 2012 Nov 26;55(22):9891-9. View Source
